molecular formula C20H22ClFN2O2 B2388998 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide CAS No. 850184-17-7

2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide

Cat. No.: B2388998
CAS No.: 850184-17-7
M. Wt: 376.86
InChI Key: SCQHOPNTWVWFBX-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generic description. Specific research applications and mechanisms of action for this exact compound are not established in the currently available scientific literature. Consult primary research sources for definitive information. Introduction 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide is a synthetic organic compound provided for research and development purposes. Its structure incorporates substituted phenyl rings and a morpholino group, features commonly found in compounds investigated for various biological activities. Potential Research Applications Based on the structure-activity relationships of similar compounds featuring morpholine and acetamide groups, this chemical may be of interest in several early-stage research areas. Morpholine-containing compounds are frequently explored in medicinal chemistry for their ability to modulate protein-protein interactions and enzyme activity. Furthermore, structural analogs have been studied for their affinity to neurological targets . The presence of halogenated aromatic rings (the 4-chlorophenyl and 4-fluorophenyl groups) often enhances membrane permeability and binding affinity in drug discovery efforts, making this compound a potential candidate for hit-to-lead optimization campaigns. Research Use Only This product is intended for laboratory research use only by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O2/c21-17-5-1-15(2-6-17)13-20(25)23-14-19(24-9-11-26-12-10-24)16-3-7-18(22)8-4-16/h1-8,19H,9-14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQHOPNTWVWFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with 4-fluoroaniline to form an intermediate, which is then reacted with morpholine and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating advanced techniques such as continuous flow chemistry and automated monitoring systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that derivatives of this compound show promising antimicrobial properties. For instance, studies have demonstrated that structurally similar compounds possess minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The presence of the fluorophenyl group may enhance its efficacy by improving membrane penetration.

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Modifications in the phenyl and morpholine groups have been shown to enhance cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have exhibited significant growth inhibition in HT29 colon cancer cells . The following table summarizes the antitumor activity observed in related studies:

Activity TypeTarget Cell LineIC50 (μM)Notes
AntitumorHT29 (Colon Cancer)< 1.98Significant growth inhibition
AntitumorJurkat T Cells< 1.61Enhanced by electron-donating groups

Antimicrobial Evaluation

In vitro studies have evaluated the ability of compounds similar to 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features significantly contributed to enhanced antibacterial activity .

Cytotoxicity Assays

Another study focused on the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The findings revealed that electron-donating groups were critical for enhancing cytotoxicity, suggesting that the presence of both fluorophenyl and morpholine groups could similarly influence the antitumor properties of this compound .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name Key Substituents Biological Activity/Applications Structural Differences vs. Target Compound References
Target Compound 4-Cl-C₆H₄, 4-F-C₆H₄, morpholinoethyl Under investigation (potential cytotoxicity) Reference structure
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Naphthoxy, morpholinoethyl Cytotoxic (IC₅₀ ~3.16 µM, comparable to cisplatin) Naphthoxy replaces aryl groups
2-(4-Chlorophenyl)-N-((4-chlorophenyl)carbamoyl)acetamide (1b) Dual 4-Cl-C₆H₄, carbamoyl linkage Unspecified (likely intermediate) Carbamoyl group; lacks morpholinoethyl
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazolyl, 2-Cl-C₆H₃, morpholino Unspecified (thiazole may enhance target affinity) Thiazole ring replaces fluorophenyl
2-{[(4-Chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide 4-Cl-C₆H₄-CH₂NH, 2-F-C₆H₄ Unspecified Methyleneamino linker; no morpholinoethyl
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole, 4-F-C₆H₄ Unspecified (benzothiazole common in kinase inhibitors) Benzothiazole replaces morpholinoethyl

Functional Group Impact on Bioactivity and Physicochemical Properties

Fluorine’s electron-withdrawing nature may enhance binding affinity compared to non-halogenated analogs . In contrast, naphthoxy substitution () introduces a bulkier aromatic system, which may improve intercalation with DNA or proteins but reduce solubility .

Thiazole-containing analogs () may exhibit stronger hydrogen-bonding capacity via the nitrogen atom, possibly increasing target specificity .

Linker Flexibility :

  • Compounds with rigid linkers (e.g., benzothiazole in ) may restrict conformational freedom, affecting binding kinetics. The target compound’s acetamide bridge offers moderate flexibility, balancing entropic and enthalpic binding contributions .

Cytotoxicity and Therapeutic Potential

  • N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () demonstrates cytotoxic activity comparable to cisplatin (IC₅₀ ~3.16 µM in HeLa cells), suggesting that the morpholinoethyl group synergizes with aromatic systems to disrupt cancer cell proliferation .
  • The target compound’s dual halogenated aryl groups may similarly interfere with tubulin polymerization or kinase activity, though empirical data are needed.

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This detailed article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the alkylation of morpholine derivatives with appropriate acetamide precursors. The general synthetic pathway can be summarized as follows:

  • Starting Materials : 4-chlorobenzoyl chloride and morpholine.
  • Reaction Conditions : The reaction is usually conducted in pyridine at room temperature for several hours to yield the desired product with a reasonable yield.
  • Characterization : The compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm its structure.

The compound exhibits significant biological activity attributed to its ability to act as a reversible selective inhibitor of monoamine oxidase A (MAO-A). This mechanism is crucial in the treatment of various psychiatric disorders, including depression and anxiety disorders. By inhibiting MAO-A, the compound increases the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Antidepressant Activity : In animal models, the compound has shown promising antidepressant-like effects. For instance, it significantly reduced immobility time in the forced swim test (FST) and tail suspension test (TST), which are standard assays for evaluating antidepressant activity .
  • Antinociceptive Effects : The compound has also been evaluated for its antinociceptive properties. In pain models, it demonstrated a reduction in pain responses, suggesting potential utility in pain management .

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of new compounds. In vitro studies have indicated that at therapeutic concentrations, the compound does not exhibit significant cytotoxicity against human liver cell lines (HepG2) .

Comparative Data Table

Biological ActivityTest ModelResult
AntidepressantForced Swim Test (FST)Significant reduction in immobility time
AntidepressantTail Suspension Test (TST)Significant reduction in immobility time
AntinociceptiveHot Plate TestSignificant increase in pain threshold
CytotoxicityHepG2 Cell LineNo significant cytotoxicity at therapeutic doses

Study 1: Antidepressant-Like Activity

In a study published by MDPI, researchers synthesized a series of compounds related to this compound and evaluated their antidepressant-like activity using behavioral tests. The results indicated that compounds with similar structures exhibited enhanced activity compared to traditional antidepressants .

Study 2: Antinociceptive Potential

Another study assessed the antinociceptive properties of related compounds through various pain models. The findings suggested that modifications in the chemical structure could enhance analgesic effects while maintaining low toxicity profiles .

Q & A

Q. How does the morpholinoethyl group influence bioactivity compared to non-cyclic amine analogs?

  • Key Insight : The morpholine ring enhances solubility and membrane permeability via H-bond acceptor sites. SAR studies show that replacing morpholine with piperazine reduces anticancer activity by 40–60%, likely due to altered target interactions .

Analytical Techniques Reference Table

TechniqueApplicationExample DataSource
1H NMR Confirm aromatic/morpholine protonsδ 7.3 (chlorophenyl), δ 3.5 (morpholine)
HRMS Validate molecular weight[M+H]⁺ calc. 417.12, found 417.11
HPLC Purity assessmentRetention time: 8.2 min (C18 column)
Molecular Docking Predict binding to EGFRBinding energy: -9.2 kcal/mol

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